N-(3,5-dichlorophenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a 3,5-dichlorophenyl group and a 3-methyl[1,2,4]triazolo[4,3-b]pyridazine core linked via a sulfanyl acetamide bridge. The dichlorophenyl moiety may enhance lipophilicity and membrane permeability, while the triazolopyridazine core could contribute to π-π stacking interactions in target binding .
Properties
Molecular Formula |
C14H11Cl2N5OS |
|---|---|
Molecular Weight |
368.2 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C14H11Cl2N5OS/c1-8-18-19-12-2-3-14(20-21(8)12)23-7-13(22)17-11-5-9(15)4-10(16)6-11/h2-6H,7H2,1H3,(H,17,22) |
InChI Key |
AJLYCKJRJTWREI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide typically involves multiple steps, starting from commercially available precursors. The process often includes the formation of the triazolopyridazine core, followed by the introduction of the dichlorophenyl group and the sulfanylacetamide linkage. Common reagents used in these reactions include chlorinating agents, sulfur sources, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(3,5-dichlorophenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Core Heterocyclic Systems
The target compound’s triazolopyridazine core distinguishes it from analogs with triazolopyridine (e.g., N-(3,5-dichloro-6-methylpyridin-2-yl)-2-[[4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide in ) or triazolopyrimidine systems (e.g., flumetsulam in ).
Substituent Analysis
- Dichlorophenyl vs. Difluorophenyl Groups : The 3,5-dichlorophenyl group in the target compound may increase steric bulk and electron-withdrawing effects compared to the 2,6-difluorophenyl group in flumetsulam (a herbicide). Chlorine atoms typically confer higher metabolic stability than fluorine .
- Methyl vs. Methoxyphenyl Substituents : The 3-methyl group on the triazole ring in the target compound contrasts with the 2-methoxyphenyl group in ’s analog. Methoxy groups can enhance solubility but may reduce binding affinity in hydrophobic pockets .
Sulfanyl Acetamide Linkage
This functional group is shared with N-(3,5-dichloro-6-methylpyridin-2-yl)-2-[[4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide (). The sulfur atom in the bridge may improve resistance to enzymatic hydrolysis compared to oxygen-based linkages, as seen in oxadixyl (a fungicide with a methoxy acetamide group) .
Comparative Data Table
Key Research Findings and Implications
- Chlorine Substitution : Dichlorophenyl groups are associated with prolonged half-lives in vivo compared to fluorine-based analogs, though they may raise toxicity concerns .
- Sulfanyl Linkage : This group’s resistance to hydrolysis could make the target compound more durable in biological systems than methoxy-linked analogs like oxadixyl .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
